

Application Notes: AFP464 Free Base for Apoptosis Induction Studies

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Compound of Interest

Compound Name: AFP464 free base

Cat. No.: B1683893

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Introduction

AFP464, a pro-drug of Aminoflavone (AF), is an anticancer agent that has demonstrated significant antiproliferative effects in a variety of cancer cell lines.[1] Its mechanism of action is distinct, primarily involving the induction of programmed cell death, or apoptosis, making it a valuable tool for cancer research and drug development. AFP464 is rapidly converted to its active form, Aminoflavone (AF), by non-specific plasma esterases in tissue culture or plasma. [1] This document provides detailed application notes and protocols for utilizing **AFP464 free base** to study apoptosis induction in cancer cell lines.

Mechanism of Action: AhR-Dependent Apoptosis

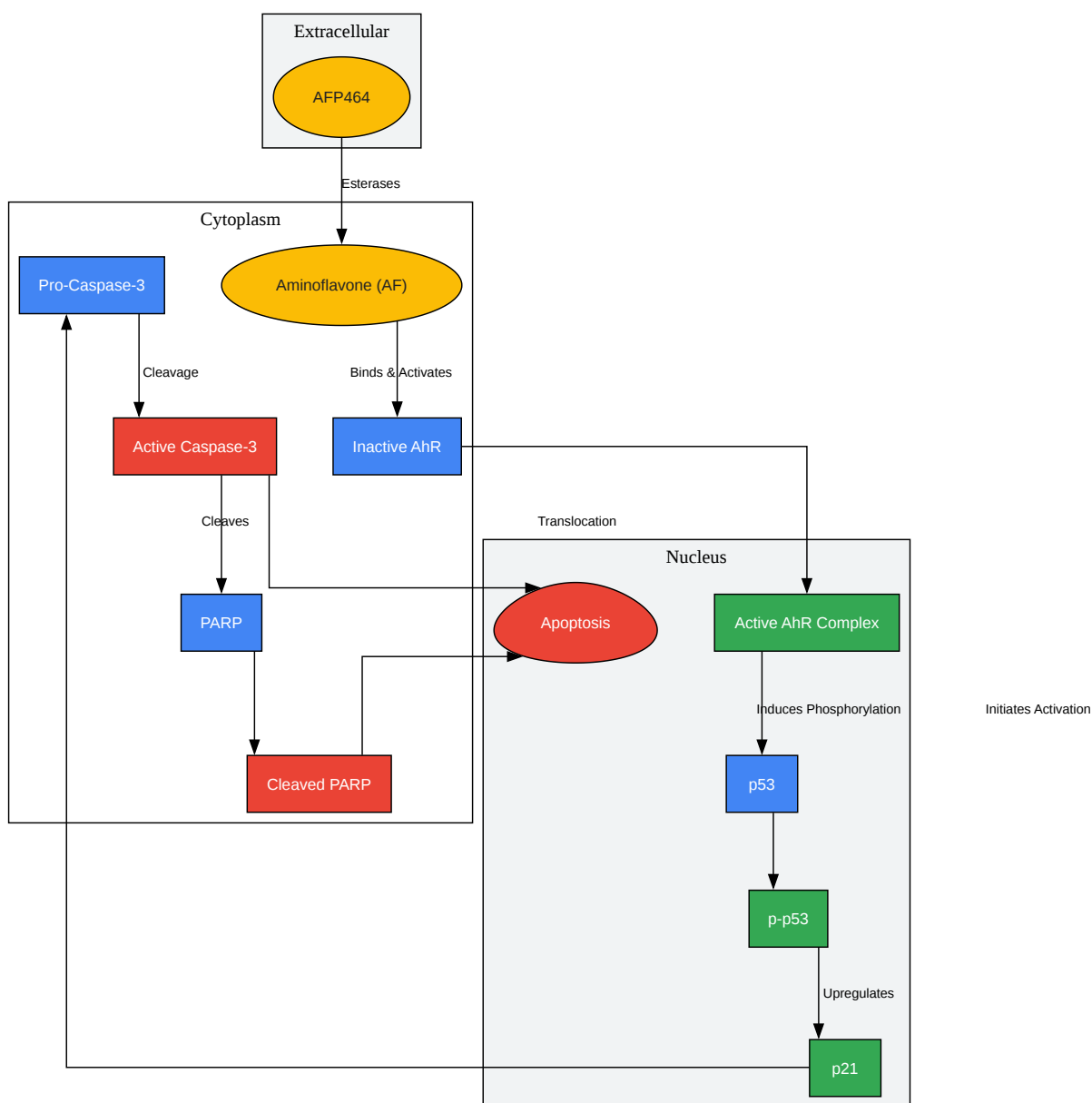
Aminoflavone (AF), the active metabolite of AFP464, induces apoptosis primarily through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. Upon binding AF, the AhR translocates to the nucleus and initiates a signaling cascade that culminates in apoptosis.

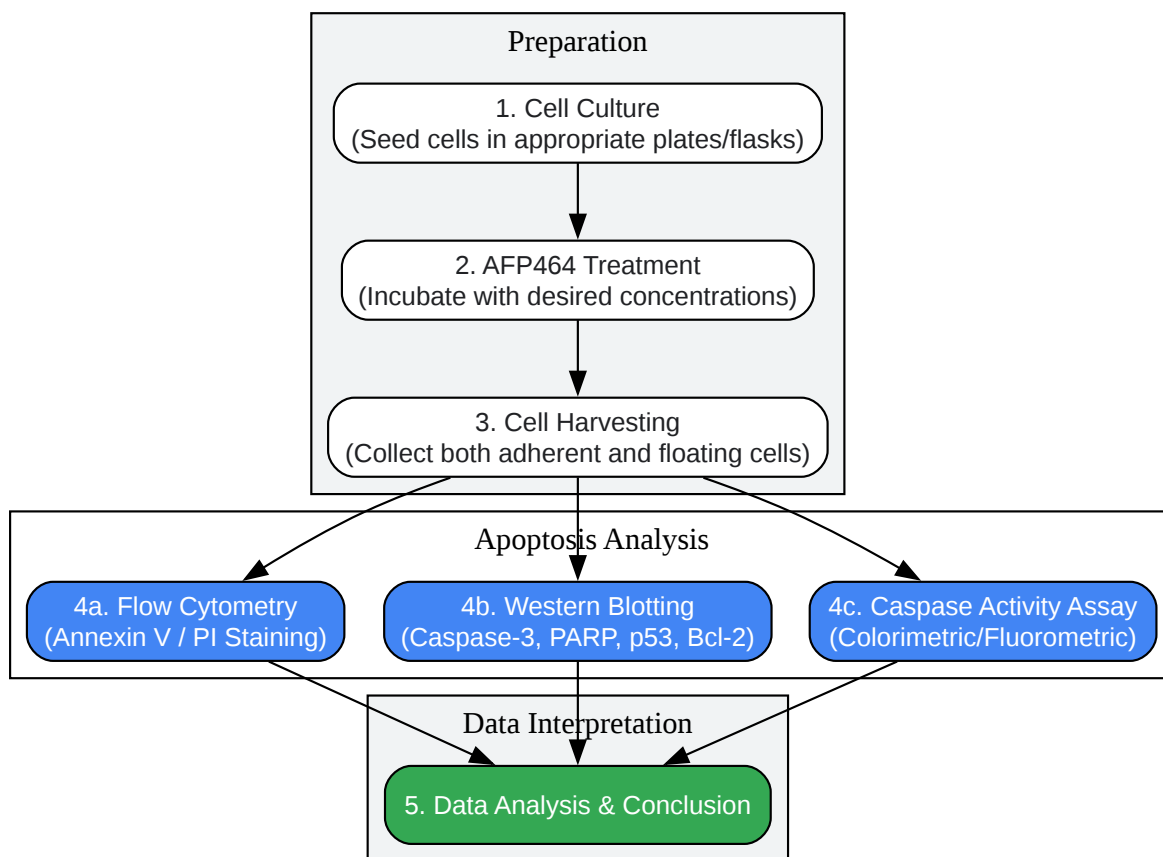
The key steps in this pathway include:

- AhR Activation: AF binds to and activates the cytosolic AhR.

- **p53 Signaling:** The activation of AhR leads to the phosphorylation of the tumor suppressor protein p53. This is followed by an increase in p21 protein levels, a key regulator of cell cycle arrest.
- **Caspase Cascade Activation:** The signaling cascade triggers the activation of executioner caspases, such as caspase-3.
- **Substrate Cleavage & Apoptotic Body Formation:** Activated caspase-3 cleaves key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis, such as the formation of apoptotic bodies.

This signaling pathway ultimately results in a G0/G1 cell cycle arrest and an increase in the sub-G0 cell population, which is indicative of apoptotic cells.[\[2\]](#)





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References

- 1. Aminoflavone, a ligand of the Aryl Hydrocarbon Receptor (AhR), inhibits HIF-1 α expression in an AhR-independent fashion - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]

- 2. In Vitro Antitumor Effects of AHR Ligands Aminoflavone (AFP 464) and Benzothiazole (5F 203) in Human Renal Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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